The synthesis of methyl 4-oxoazetidine-2-carboxylate typically involves cyclization reactions of suitable precursors. One common method includes:
In industrial settings, large-scale production may utilize batch or continuous flow processes optimized for efficiency.
Methyl 4-oxoazetidine-2-carboxylate has a distinctive molecular structure that contributes to its chemical behavior:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of synthesized compounds .
Methyl 4-oxoazetidine-2-carboxylate is involved in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for methyl 4-oxoazetidine-2-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors:
Methyl 4-oxoazetidine-2-carboxylate exhibits several notable physical and chemical properties:
Methyl 4-oxoazetidine-2-carboxylate has diverse applications across several scientific fields:
Methyl 4-oxoazetidine-2-carboxylate (systematic IUPAC name: methyl 4-oxoazetidine-2-carboxylate) is defined by the molecular formula C₅H₇NO₃ and a molecular mass of 129.11 g/mol. Key identifiers include CAS Registry Numbers 111222-19-6 (racemate) and 16404-94-7 for the (S)-enantiomer [5] [6]. Its structure comprises a strained azetidin-2-one ring featuring:
Table 1: Fundamental Chemical Descriptors of Methyl 4-oxoazetidine-2-carboxylate
Property | Value |
---|---|
Molecular Formula | C₅H₇NO₃ |
Molecular Weight | 129.11 g/mol |
CAS Number (Racemate) | 111222-19-6 |
CAS Number ((S)-Enantiomer) | 16404-94-7 |
Melting Point | Not Available |
Density (Predicted) | 1.276 ± 0.06 g/cm³ |
Boiling Point (Predicted) | 296.5 ± 33.0 °C |
pKa (Predicted) | 13.79 ± 0.40 |
The molecule’s reactivity is governed by ring strain (Bayer strain), electrophilicity of the β-lactam carbonyl, and enolizability of the C-4 ketone. The ester group facilitates further functionalization via hydrolysis or transesterification, while the N-unsubstituted lactam nitrogen allows for alkylation or participation in hydrogen bonding [5] [7].
Initially overshadowed by bicyclic β-lactam antibiotics, monocyclic azetidinones like methyl 4-oxoazetidine-2-carboxylate gained prominence through paradigm-shifting research in the late 20th century. Key historical developments include:
Shift from Antibacterial to Enzyme Inhibitor Scaffolds: By the 1990s, researchers recognized that the β-lactam core could inhibit serine proteases beyond bacterial transpeptidases. This led to targeted modifications of 4-oxoazetidine derivatives. A seminal 2001 study demonstrated that (S)-4-oxoazetidine-2-carboxylate peptides acted as peptidomimetics targeting elastase (a serine protease involved in inflammatory diseases), though fibrinogen inhibition was not observed [2].
Stereochemical Refinement: Early syntheses yielded racemic mixtures, limiting biological applicability. The advent of asymmetric synthesis routes (e.g., enzymatic resolution or chiral auxiliaries) enabled access to enantiopure (S)-configured building blocks, which proved critical for selective enzyme inhibition [7].
Pharmacological Reprofiling: Investigations revealed that C-3/C-4 functionalized azetidinones could modulate non-antibiotic targets, including human leukocyte elastase (HLE), thrombin, and vasopressin receptors. Methyl 4-oxoazetidine-2-carboxylate emerged as a precursor to such pharmacophores due to its synthetic versatility [2] [7].
Table 2: Key Historical Advancements Involving 4-Oxoazetidine Derivatives
Timeframe | Development | Significance |
---|---|---|
Pre-2000 | Discovery of β-lactam serine protease inhibition | Broadened therapeutic scope beyond antibiotics |
2001 | Peptidomimetic elastase inhibitors reported | Validated 4-oxoazetidine-2-carboxylate as enzyme inhibitor scaffold |
2000–2010 | Asymmetric synthesis methods optimized | Enabled production of enantiopure (S)-derivatives for drug design |
2007 | Dirhodium catalysts using methyl ester derivatives | Applied azetidinones in enantioselective metal catalysis |
The (S)-enantiomer of methyl 4-oxoazetidine-2-carboxylate serves as a privileged chiral precursor in stereoselective synthesis, leveraging its defined stereocenter and bifunctional reactivity:
Peptidomimetic Synthesis: The scaffold mimics proline or β-amino acid geometry in peptides. Coupling its carboxylic acid derivative (from ester hydrolysis) with amino acid esters yields constrained peptides resistant to proteolysis. Silyl-protected derivatives facilitated early N-terminal elongation strategies [2] .
Catalytic Applications: Dirhodium(II) complexes incorporating chiral 4-oxoazetidine-2-carboxylate ligands exhibit exceptional enantioselectivity (>95% ee) in cyclopropanation and C–H insertion reactions. For example, Davies’ 2007 dirhodium catalyst Rh₂(S-PTA)₄ enabled efficient asymmetric decomposition of diazocarbonyl compounds [6].
Pharmaceutical Intermediates: This compound underpins syntheses of:
Table 3: Stereoselective Applications of Enantiopure Methyl 4-oxoazetidine-2-carboxylate
Application | Synthetic Role | Key Outcome |
---|---|---|
Peptidomimetics | β-amino acid surrogate | Enhanced proteolytic stability of peptide leads |
Dirhodium(II) catalysts | Chiral ligand backbone | High ee in C–H functionalization |
Vasopressin antagonists | Core scaffold for receptor binding | CNS-active candidates with reduced aggression |
Cholesterol absorption inhibitors | Azetidinone core modification | Potential antiatherosclerotic agents |
Synthetic Methodologies
Staudinger Ketene-Imine Cycloaddition: Modern variants employ chiral imines or ketene precursors to access enantiopure methyl 4-oxoazetidine-2-carboxylate. Yields remain moderate (40–65%), but diastereoselectivity can exceed 8:1 with Oppolzer’s sultam auxiliaries [7].
RuO₄ Oxidation of Azetidine-2-carboxylic Acid: Tanaka’s route starts from naturally occurring (S)-azetidine-2-carboxylic acid. RuO₄-mediated oxidation installs the C-4 ketone efficiently, preserving chirality (70–80% yield) [6].
Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic esters achieves >98% ee for the (S)-acid, which is re-esterified to yield the chiral methyl ester [8].
Derivatization: N-alkylation (e.g., benzyl 1-methyl-4-oxoazetidine-2-carboxylate, CAS 174178789) or C-3 functionalization via enolates expands structural diversity [3] [6].
Table 4: Representative Synthetic Routes and Performance
Method | Conditions | Yield | ee (%) | Ref. |
---|---|---|---|---|
Staudinger Cycloaddition | Chiral imine, Et₃N, CH₂Cl₂, –78°C | 52% | 90 (S) | [7] |
RuO₄ Oxidation | (S)-Azetidine-2-carboxylic acid, CCl₄/H₂O | 78% | >99 (S) | [6] |
Enzymatic Resolution | Racemic acid, Candida antarctica lipase, pH 7.0 | 45%* | >98 (S) | [8] |
*Yield after esterification of resolved acid. |
Analytical Characterization
Advanced techniques enable precise structural verification:
These synthetic and analytical refinements solidified methyl 4-oxoazetidine-2-carboxylate as a robust platform for developing enzyme inhibitors, chiral catalysts, and constrained peptidomimetics in contemporary drug discovery pipelines [2] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0